Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

PROTAC Conformational Restraint Ternary Complex

PROTAC linker flexibility often undermines ternary complex formation, while piperidine-based scaffolds suffer N-dealkylation. This Boc-azetidine building block resolves both: • Rigid 4-membered ring pre-organizes exit vectors for productive ternary complexes (cited in WO-2020081450-A1 for BTK degradation). • Eliminates N-dealkylation; redirects oxidative metabolism distally, preserving core integrity. • 4-Aminophenyl handle enables rapid parallel amide coupling or reductive amination for linker SAR. Supplied at ≥97% purity; suitable for HTS PROTAC library construction. Store at 2-8°C under inert gas.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 916421-36-8
Cat. No. B592216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate
CAS916421-36-8
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)N
InChIInChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9,15H2,1-3H3
InChIKeyXCLKFXTWLPMSFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate Identity & Sourcing


Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (CAS 916421-36-8) is a Boc-protected azetidine derivative containing a reactive 4-aminophenyl moiety. It is widely classified as an alkyl-chain-based PROTAC (PROteolysis TArgeting Chimera) linker and as a versatile building block for medicinal chemistry, particularly in kinase-targeted programs . The molecule is supplied as a white to off-white solid with a molecular weight of 248.32 g/mol, and storage under inert gas at 2–8 °C is recommended to ensure chemical integrity .

Workflow
PROTAC linker design and medicinal chemistry building block
Scaffold
Boc-protected azetidine with reactive 4-aminophenyl handle
Selection Logic
Rigid linker with reported lower LogP compared to pyrrolidine/piperidine analogs
Procurement Context
Supplied as a solid; store under inert gas at 2–8 °C to maintain integrity

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate: Unmatched by Heterocyclic Analogs


Direct replacement of the azetidine ring with larger aza-heterocycles such as pyrrolidine or piperidine alters three critical parameters that govern success in PROTAC and medicinal chemistry campaigns: (i) the conformational restraint imposed by the four-membered ring, which pre-organizes the exit vector for ternary complex formation [1]; (ii) the lipophilicity of the scaffold, where the azetidine variant shows a LogP approximately 0.4–1.3 units lower than the corresponding pyrrolidine and piperidine analogs, impacting solubility and metabolic profile ; and (iii) the metabolic fate of the heterocycle, as azetidines have been demonstrated to avoid N-dealkylation pathways that are prominent for piperidine-based scaffolds [2]. These differences are intrinsic to the ring architecture and cannot be overcome by blending different linker types.

Azetidine scaffold
Pyrrolidine / Piperidine
Conformational restraint from the four-membered ring pre-organizes the exit vector for ternary complex formation; larger rings may shift linker geometry.
Azetidine core
Piperidine isostere
Piperidine scaffolds may undergo N-dealkylation and cyclized metabolite formation, a pathway reported to be eliminated with azetidine replacement.
Reported LogP ~2.86
Pyrrolidine / Piperidine analogs
Lipophilicity may shift by approximately 0.1–1.0 log units, potentially impacting solubility and metabolic profile in PROTAC design.

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate Differentiation Evidence


Ring Strain and Conformational Rigidity: Azetidine vs. Pyrrolidine and Piperidine

The four-membered azetidine ring exhibits greater ring strain (approx. 26.2 kcal/mol) compared to pyrrolidine (~5–6 kcal/mol) and piperidine (<1 kcal/mol). This strain translates into a rigid, spatially defined exit vector for the 4-aminophenyl substituent, reducing the entropic penalty during PROTAC ternary complex formation relative to more flexible pyrrolidine or piperidine linkers [1]. In PROTAC design, rigid linkers have been shown to improve degradation efficiency and reduce in vivo clearance compared to flexible analogs [2]. The target compound possesses only 1 rotatable bond beyond the ring system, whereas the piperidine analog has additional rotational degrees of freedom due to the larger ring .

Ring strain
Class-level inference
Azetidine ~26.2 kcal/mol vs. pyrrolidine ~5–6 kcal/mol and piperidine
Reported conformational-rigidity context
Rigid linkers may reduce entropic penalty during ternary complex formation.
Metabolic pathway
Class-level inference
Azetidine scaffold eliminated N-dealkylation and oxazolidine formation observed with piperidine.
Supports metabolic stability review
Data from 5-HT4 partial agonist isostere study; azetidine core is the structural determinant.
Lipophilicity control
Cross-study comparable
Azetidine LogP ~2.86 vs. piperidine analog LogP 3.90 (ΔLogP ≈ -1.04).
Reported lipophilicity context
Lower LogP may correlate with improved aqueous solubility and assay compatibility.
Purity specifications
Cross-study comparable
Standard purity 97%; documented batch purity up to 99.1% (HPLC, 214 nm).
Supports high-purity procurement review
Higher starting material purity may reduce side reactions and simplify purification.
Synthetic yield
Supporting evidence
94% isolated yield from nitro precursor via catalytic hydrogenation (10% Pd/C, EtOAc).
Reported synthesis reproducibility context
Patent-documented route supports reliable bulk supply.
PROTAC Conformational Restraint Ternary Complex

N-Dealkylation Resistance: Azetidine vs. Piperidine

In a study comparing azetidine, pyrrolidine, and piperidine isosteres of a 5-HT4 partial agonist, the piperidine-containing lead compound (PF-4995274) underwent extensive N-dealkylation and cyclization to an oxazolidine metabolite. Replacement with an azetidine ring completely eliminated the N-dealkylation pathway and oxazolidine formation; metabolism was instead redirected to oxidation on a distal isoxazole ring [1]. Although this study does not use the target compound directly, the azetidine core is the structural determinant responsible for the metabolic switch, making this class-level inference highly relevant for procurement decisions involving azetidine-containing building blocks.

Metabolic pathway
Class-level inference
Azetidine scaffold eliminated N-dealkylation and oxazolidine formation observed with piperidine.
Supports metabolic stability review
Data from 5-HT4 partial agonist isostere study; azetidine core is the structural determinant.
Drug Metabolism N-Dealkylation Azetidine Isostere

Lipophilicity Control: Azetidine vs. Pyrrolidine and Piperidine

The target compound (azetidine scaffold) shows a LogP of 2.60 (Chemscene) and 3.12 (hzbp), with a consensus LogP of approximately 2.86. The pyrrolidine analog (CAS 908334-28-1) has a LogP of 2.99 (LeYan), representing a ~0.13 log unit increase. The piperidine analog (CAS 170011-57-1) has a LogP of 3.90 (molbase), representing a ~1.04 log unit increase. Lower LogP correlates with improved aqueous solubility and reduced metabolic liability . All three compounds share the same PSA of 55.56 Ų, meaning the lipophilicity difference derives exclusively from the heterocyclic ring and not from H-bonding changes .

Lipophilicity control
Cross-study comparable
Azetidine LogP ~2.86 vs. piperidine analog LogP 3.90 (ΔLogP ≈ -1.04).
Reported lipophilicity context
Lower LogP may correlate with improved aqueous solubility and assay compatibility.
Lipophilicity LogP Drug-likeness

Purity Specifications and Batch Quality Control

The target compound is commercially available with standard purity of 97% (Bidepharm, Chemscene) and ≥95% (ATOMFAIR) . Notably, Shaoyuan reports batch-specific HPLC purity of 95.7% and 99.1% (at 214 nm), demonstrating that high-purity material is accessible . The pyrrolidine analog is listed at 97% purity (LeYan), and the piperidine analog typically ranges from 95% to 98% (ChemImpex, VWR) . While all compounds can achieve >95% purity, the documented availability of 99.1% purity batches for the target compound provides a verifiable quality advantage for applications requiring high-purity starting material.

Purity specifications
Cross-study comparable
Standard purity 97%; documented batch purity up to 99.1% (HPLC, 214 nm).
Supports high-purity procurement review
Higher starting material purity may reduce side reactions and simplify purification.
Purity Quality Control HPLC

High-Yield Synthesis from Nitro Precursor

The target compound is synthesized via catalytic hydrogenation of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate using 10% Pd/C in EtOAc, affording the product in 94% isolated yield as a light-yellow to off-white solid . The reaction uses straightforward conditions (H2 atmosphere, 18 h, room temperature) and provides the product in high purity without requiring column chromatography. This synthetic efficiency is documented in patent literature (WO2014/26243 and WO2014/26242), indicating reproducibility and scalability [1].

Synthetic yield
Supporting evidence
94% isolated yield from nitro precursor via catalytic hydrogenation (10% Pd/C, EtOAc).
Reported synthesis reproducibility context
Patent-documented route supports reliable bulk supply.
Synthesis Yield Hydrogenation

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate Application Scenarios


PROTAC Linker for BTK-Targeted Degraders

The compound is cited as a PROTAC linker building block in patent WO-2020081450-A1, which describes bifunctional compounds for degrading Bruton's tyrosine kinase (BTK) via the ubiquitin-proteasome pathway . Its rigid azetidine scaffold and reactive 4-aminophenyl group enable conjugation to both E3 ligase ligands and BTK-targeting warheads. The rigidity of the azetidine ring is expected to facilitate productive ternary complex formation, a critical parameter for achieving low DC50 values in BTK degradation [1].

Kinase Inhibitor Intermediate with Favorable Lipophilicity

The compound's LogP of ~2.6–3.1 positions it favorably for kinase inhibitor programs where controlling lipophilicity is essential for avoiding off-target activity and poor pharmacokinetics . The 4-aminophenyl group provides a direct attachment point for amide coupling or reductive amination with kinase hinge-binding fragments, while the Boc-protected azetidine allows orthogonal deprotection and further derivatization in multi-step synthetic sequences.

Metabolically Stable Scaffold Replacement for Piperidine Leads

When replacing a piperidine ring in a lead series, the azetidine scaffold of the target compound can eliminate N-dealkylation and cyclized metabolite formation, as demonstrated in the 5-HT4 agonist program [2]. This metabolic switch redirects oxidative metabolism to distal positions, preserving the integrity of the heterocyclic core and simplifying metabolite identification during lead optimization.

High-Throughput PROTAC Library Building Block

The commercial availability of the compound in 97–99.1% purity, combined with its well-characterized synthetic route (94% yield from nitro precursor), makes it suitable for high-throughput PROTAC library construction . The reactive aniline handle supports rapid parallel derivatization with diverse carboxylic acid or sulfonyl chloride building blocks, enabling efficient exploration of linker SAR.

Application
Selection Property
Validation Focus
PROTAC linker for BTK-targeted degraders
Rigid azetidine scaffold with reactive aniline handle
Ternary complex formation and linker SAR exploration
Kinase inhibitor intermediate
Controlled LogP and orthogonal Boc protection
Lipophilicity-driven off-target risk and multi-step derivatization
Metabolically stable scaffold replacement
Azetidine core for N-dealkylation resistance
Metabolic pathway shift and metabolite identification
High-throughput PROTAC library building block
High documented purity and reproducible synthetic route
Parallel derivatization efficiency and procurement scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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